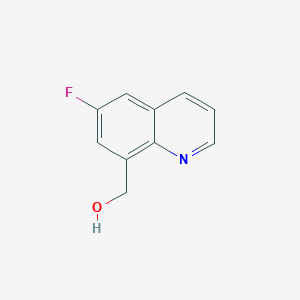

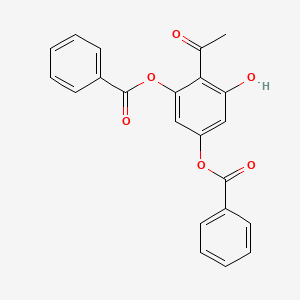

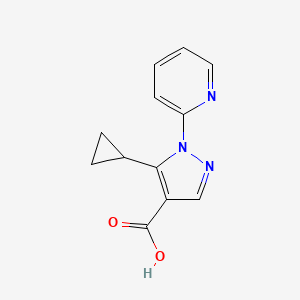

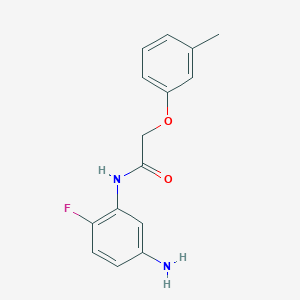

![molecular formula C14H19BClNO3 B3085360 5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1154740-68-7](/img/structure/B3085360.png)

5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

説明

The compound contains a boronic acid pinacol ester and a chlorine-containing component . Boronic acid pinacol esters are important intermediates in organic synthesis, especially in boronic acid compounds . They are active as anticancer , antibacterial , antiviral agents , etc. Chlorine-containing compounds are often used in the pharmaceutical industry .

Synthesis Analysis

The synthesis of similar compounds involves a five-step substitution reaction . The structure is confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .Molecular Structure Analysis

The single crystal structure of similar compounds is determined by X-ray diffraction and conformational analysis . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis

The compound contains a boronic acid pinacol ester, which may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are determined by various methods including MS, NMR, and FT-IR spectroscopy .科学的研究の応用

Synthesis and Biological Evaluation :

- Das, Tang, and Sanyal (2011) synthesized boron-containing derivatives of 2H-benzo[b][1,4]oxazine and evaluated their biological activities. This study highlights the potential medicinal applications of such compounds (Das, Tang, & Sanyal, 2011).

Herbicidal Activity :

- Huang et al. (2005) explored the herbicidal activity of 2H-benzo[b][1,4]oxazine derivatives. Their study focused on the synthesis and evaluation of these compounds as potential herbicides (Huang et al., 2005).

Synthetic Methodologies :

- 詹淑婷 (2012) developed new methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, demonstrating the versatility and potential for diverse applications of these compounds (詹淑婷, 2012).

Pharmacological Screening :

- Medaer et al. (1996) worked on 3,5-dichloro-2H-1,4-oxazin-2-ones, generating new substituted 1H-tetrazoles or 1,2,3-triazoles for pharmacological screening (Medaer, Aken, & Hoornaert, 1996).

Antagonistic Activity on 5-HT6 Receptor :

- Zhao et al. (2007) synthesized a series of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives as antagonists for the 5-HT6 receptor, showing their potential in neuroscience research (Zhao et al., 2007).

Antibacterial Activity :

- Kadian, Maste, and Bhat (2012) synthesized 1,4-Benzoxazine analogues and evaluated their antibacterial activity, suggesting their use in the development of new antibacterial agents (Kadian, Maste, & Bhat, 2012).

Coordination Chemistry :

- Ardizzoia, Brenna, and Therrien (2010) explored the coordination chemistry of a related compound, 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine, with zinc and mercury, highlighting its chemical versatility (Ardizzoia, Brenna, & Therrien, 2010).

Serotonin-3 (5-HT3) Receptor Antagonists :

- Kuroita, Sakamori, and Kawakita (1996) designed and synthesized 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists (Kuroita, Sakamori, & Kawakita, 1996).

作用機序

Target of Action

It’s known that boronic acids and their derivatives, such as pinacol esters, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .

Mode of Action

The compound likely interacts with its targets through a process known as borylation . In this process, a boron atom from the compound forms a bond with a carbon atom on the target molecule . This can result in significant changes to the target molecule, including the formation of new carbon-carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, factors such as temperature, pH, and the presence of other chemicals can affect the rate and efficiency of borylation reactions . Additionally, the compound’s stability could be influenced by factors such as light and humidity.

将来の方向性

Boronic acid pinacol esters play an important role in chemical stability and synthetic versatility, especially as boron carriers suitable for neutron capture therapy . They are also often used in the Suzuki–Miyaura reaction , a type of cross-coupling reaction, indicating potential future directions for research and application.

生化学分析

Biochemical Properties

5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts and organic halides to facilitate the coupling process. Additionally, it may interact with enzymes and proteins that are involved in metabolic pathways, although specific interactions with enzymes and proteins have not been extensively documented .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-documented. Boronic acid derivatives are known to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound may affect these processes by binding to specific biomolecules within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which may lead to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound over time are important considerations. The compound is generally stable under standard storage conditions, but its long-term effects on cellular function have not been extensively studied. In vitro and in vivo studies are needed to determine any potential long-term effects .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Boronic acid derivatives are known to interact with enzymes and cofactors involved in metabolic processes. These interactions can affect metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is likely that the compound interacts with transporters and binding proteins that facilitate its movement within the cell. These interactions can affect the localization and accumulation of the compound within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. It is possible that the compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These factors can influence the activity and function of the compound within the cell .

特性

IUPAC Name |

5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-12(11(9)16)17-7-8-18-10/h5-6,17H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKYJFILHVNGEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCCN3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401124845 | |

| Record name | 5-Chloro-3,4-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154740-68-7 | |

| Record name | 5-Chloro-3,4-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154740-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3,4-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

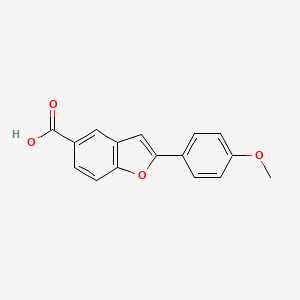

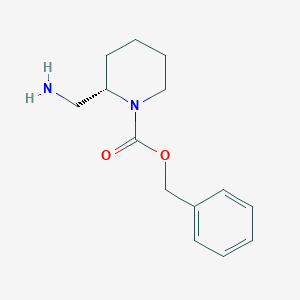

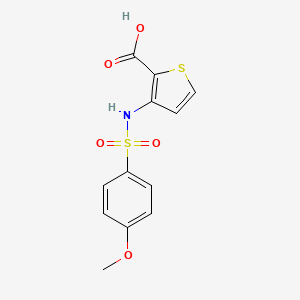

![2-[Cyclopentyl(methyl)amino]ethanol](/img/structure/B3085314.png)